

Application Notes and Protocols for Tribromofluoromethane in Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tribromofluoromethane*

Cat. No.: *B1329301*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **tribromofluoromethane** (CBr₃F) as a specialized solvent and reagent in chemical synthesis, with a focus on its application in the generation of fluorinated organic molecules. The information is intended for use in a controlled laboratory setting by trained professionals.

Introduction

Tribromofluoromethane, also known as Halon 1103, is a dense, non-flammable liquid with unique properties that make it a subject of interest in specialized chemical reactions.^{[1][2]} While not a common reaction solvent, its primary application in synthetic organic chemistry is as a precursor for the generation of the dibromofluoromethyl lithium reagent, a key intermediate in the synthesis of fluorinated alcohols and other fluorinated compounds.^{[3][4]} The incorporation of fluorine into organic molecules is of significant interest in drug development as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Physicochemical Properties

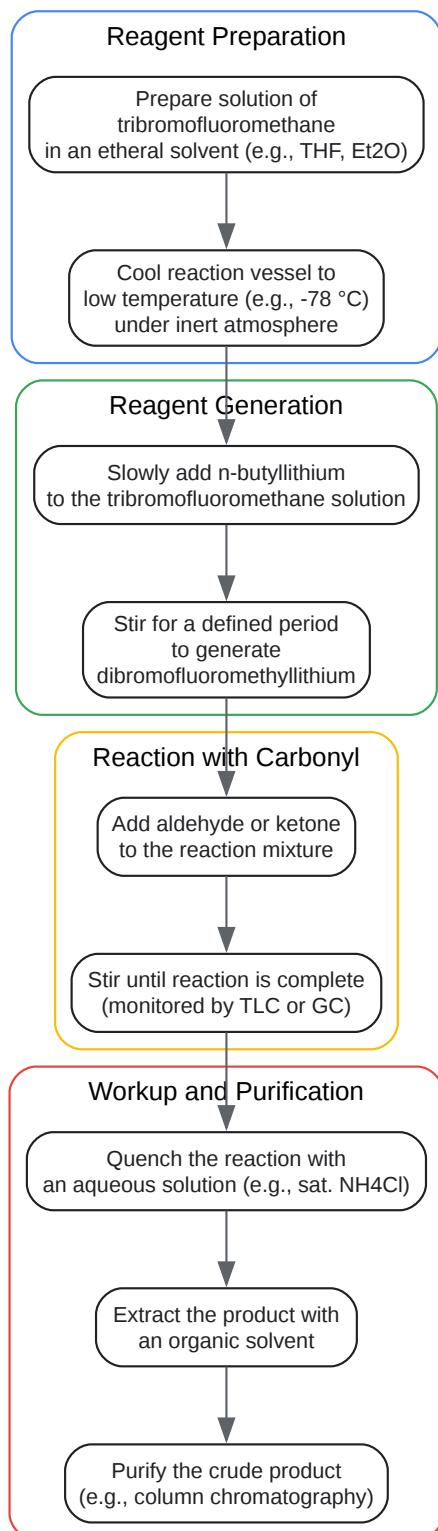
A summary of the key physical and chemical properties of **tribromofluoromethane** is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of **Tribromofluoromethane**

Property	Value	References
Molecular Formula	CBr_3F	[5][6]
Molecular Weight	270.72 g/mol	[3][6]
Appearance	Colorless to pale yellow liquid	[1][5]
Density	2.765 g/mL at 25 °C	[3][7]
Boiling Point	106-107 °C	[3][7]
Melting Point	-73.6 °C	[3]
Refractive Index (n _{20/D})	1.525	[3]
CAS Number	353-54-8	[3][5]

Applications in Chemical Synthesis

The principal documented use of **tribromofluoromethane** in organic synthesis is as a reagent for the in-situ generation of dibromofluoromethyl lithium (CBr_2FLi). This organometallic reagent serves as a nucleophile for the introduction of the bromofluoromethyl group into various molecules.


3.1. Synthesis of Fluorinated Alcohols

Dibromofluoromethyl lithium, generated from **tribromofluoromethane**, readily reacts with aldehydes and ketones to produce fluorinated alcohols.[3][4] This reaction is a valuable method for the synthesis of complex molecules with potential applications in medicinal chemistry.

Reaction Scheme: $\text{CBr}_3\text{F} + \text{n-BuLi} \rightarrow \text{CBr}_2\text{FLi} + \text{n-BuBr}$ $\text{CBr}_2\text{FLi} + \text{R}_2\text{C=O} \rightarrow \text{R}_2\text{C}(\text{O}^-\text{Li}^+)\text{CBr}_2\text{F}$
 \rightarrow (after aqueous workup) $\rightarrow \text{R}_2\text{C}(\text{OH})\text{CBr}_2\text{F}$

A generalized workflow for this synthesis is depicted in the following diagram:

Workflow for the Synthesis of Fluorinated Alcohols

[Click to download full resolution via product page](#)

Caption: Synthesis of Fluorinated Alcohols Workflow.

3.2. Synthesis of Bromofluoro-substituted Terminal Alkenes

Tribromofluoromethane can also be used to form phosphorus ylides, which are key intermediates in the Wittig reaction for the synthesis of bromofluoro-substituted terminal alkenes.^[1]

Experimental Protocols

The following is a generalized protocol for the synthesis of a fluorinated alcohol using **tribromofluoromethane** as the precursor for the active reagent. Note: This is a representative procedure and should be adapted and optimized for specific substrates and scales. All operations must be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

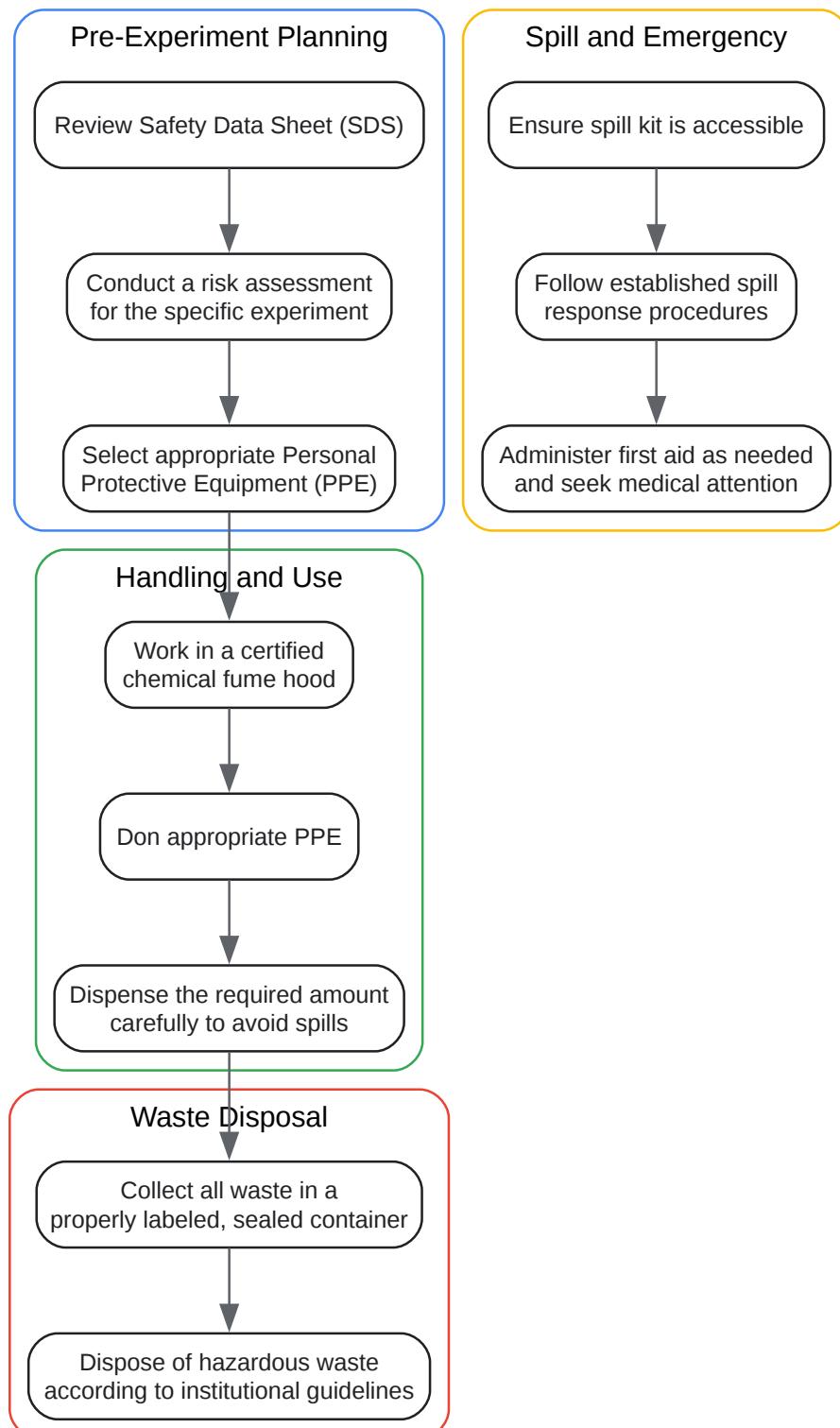
4.1. Materials and Equipment

- **Tribromofluoromethane** (stabilized with copper)
- n-Butyllithium (in hexanes)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Aldehyde or ketone
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas supply (argon or nitrogen)
- Low-temperature bath (e.g., dry ice/acetone)
- Standard laboratory glassware for workup and purification

4.2. Procedure

- Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
- Reagent Preparation: In the flask, dissolve **tribromofluoromethane** (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
- Generation of Dibromofluoromethyl lithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel while maintaining the low temperature. Stir the mixture at -78 °C for 1 hour.
- Reaction with Electrophile: To the freshly prepared dibromofluoromethyl lithium solution, add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise.
- Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Drying: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling


Tribromofluoromethane is a hazardous chemical and must be handled with appropriate safety precautions.

- Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[\[6\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles and a face shield.

- Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
- Skin and Body Protection: Laboratory coat and appropriate protective clothing.
- Respiratory Protection: Use in a well-ventilated fume hood. If the ventilation is inadequate, use a suitable respirator.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat and sources of ignition.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

A general workflow for the safe handling of **tribromofluoromethane** in a laboratory setting is provided below.

Safe Handling Workflow for Tribromofluoromethane

[Click to download full resolution via product page](#)

Caption: Safe Handling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Practical Path to Substituted Terminal Monofluoroalkenes - ChemistryViews [chemistryviews.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Highly Substituted Alkenes from Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Tribromofluoromethane in Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329301#tribromofluoromethane-as-a-solvent-for-specific-chemical-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com